molecular formula C20H34AuO9PS B7828667 Ridauran

Ridauran

Numéro de catalogue B7828667
Poids moléculaire: 678.5 g/mol
Clé InChI: AUJRCFUBUPVWSZ-XTZHGVARSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Auranofin is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. Auranofin interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy;  TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis.
An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.

Applications De Recherche Scientifique

1. Cancer Research

Ridauran has been investigated for its potential in cancer therapy. Fiskus et al. (2014) reported that Auranofin, marketed as Ridaura, exhibited preclinical efficacy in Chronic Lymphocytic Leukemia (CLL) cells. It works by inhibiting thioredoxin reductase activity and increasing intracellular reactive oxygen species levels, inducing lethal endoplasmic reticulum stress in CLL cells (Fiskus et al., 2014).

Saei et al. (2020) used chemical proteomics to deconvolute the targets of Auranofin, confirming thioredoxin reductase 1 (TXNRD1) as a main target and identifying its mechanism of action in cancer cells. This study aids in understanding how Auranofin could be repurposed for cancer therapy (Saei et al., 2020).

2. Potential Against COVID-19

During the COVID-19 pandemic, Marzo and Messori (2020) suggested that Auranofin could be a candidate for combating the SARS-CoV-2 virus. Due to its antiviral activity and tolerable toxicity, they recommended evaluating Auranofin for its effectiveness against COVID-19 (Marzo & Messori, 2020).

3. Antiparasitic Applications

Capparelli et al. (2016) explored Auranofin's use as an antiparasitic drug, specifically against Entamoeba histolytica and Giardia intestinalis. Their phase I trial indicated the safety of Auranofin and provided pharmacokinetic data supporting its potential as a broad-spectrum antiparasitic drug (Capparelli et al., 2016).

4. Anti-Angiogenic Properties

He et al. (2014) reported the anti-angiogenic activity of Auranofin on human umbilical vein endothelial cells (HUVEC) in vitro and zebrafish in vivo. Auranofin inhibited the proliferation, migration, and tube formation of HUVECs and disrupted blood vessel formation in zebrafish embryos, indicating its potential as an anti-angiogenic compound (He et al., 2014).

5. Antibacterial Properties Against MRSA

Hokai et al. (2014) demonstrated Auranofin's potent inhibitory effect on methicillin-resistant Staphylococcus aureus (MRSA) bacterial strains. This opens the possibility of using Auranofin as a treatment against various bacterial infections (Hokai et al., 2014).

Propriétés

IUPAC Name

gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJRCFUBUPVWSZ-XTZHGVARSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34AuO9PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ridauran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ridauran
Reactant of Route 2
Reactant of Route 2
Ridauran
Reactant of Route 3
Reactant of Route 3
Ridauran
Reactant of Route 4
Reactant of Route 4
Ridauran
Reactant of Route 5
Reactant of Route 5
Ridauran
Reactant of Route 6
Reactant of Route 6
Ridauran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.